molecular formula C8H15Cl2N3 B2740188 Cyclopropyl-(1-methylimidazol-2-yl)methanamine;dihydrochloride CAS No. 2378502-89-5

Cyclopropyl-(1-methylimidazol-2-yl)methanamine;dihydrochloride

Cat. No.: B2740188
CAS No.: 2378502-89-5
M. Wt: 224.13
InChI Key: ITBLHBYLHKSPCC-UHFFFAOYSA-N
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Description

Cyclopropyl-(1-methylimidazol-2-yl)methanamine;dihydrochloride is a chemical compound with the empirical formula C8H13N3·2HCl It is known for its unique structure, which includes a cyclopropyl group attached to a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(1-methylimidazol-2-yl)methanamine typically involves the reaction of cyclopropylamine with 1-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified through crystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of Cyclopropyl-(1-methylimidazol-2-yl)methanamine;dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The dihydrochloride salt form is obtained by treating the free base with hydrochloric acid, followed by crystallization to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(1-methylimidazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or imidazole moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-(1-methylimidazol-2-yl)methanone, while reduction could produce cyclopropyl-(1-methylimidazol-2-yl)methanol.

Scientific Research Applications

Cyclopropyl-(1-methylimidazol-2-yl)methanamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-(1-methylimidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride
  • 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine
  • 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
  • 1-[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine dihydrochloride

Uniqueness

Cyclopropyl-(1-methylimidazol-2-yl)methanamine;dihydrochloride is unique due to its specific combination of a cyclopropyl group and a methylimidazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its dihydrochloride form enhances its solubility and stability, further broadening its utility in scientific studies.

Properties

IUPAC Name

cyclopropyl-(1-methylimidazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-5-4-10-8(11)7(9)6-2-3-6;;/h4-7H,2-3,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBLHBYLHKSPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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